molecular formula C13H9ClN2O2S2 B10978911 N-(6-Chloro-1,3-benzothiazol-2-yl)benzenesulfonamide

N-(6-Chloro-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No.: B10978911
M. Wt: 324.8 g/mol
InChI Key: ZXKFHDGIJPIUAM-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-benzothiazol-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzothiazole core substituted with a chlorine atom at the 6-position and a benzenesulfonamide group at the 2-position. Its molecular formula is C₁₃H₁₀ClN₂O₂S₂, with a molecular weight of 324.81 g/mol . The compound is synthesized via condensation of 2-amino-6-chlorobenzothiazole with benzenesulfonyl chloride in pyridine and dichloromethane, yielding a white solid with a 69% efficiency . Key spectral data include ¹H NMR (DMSO-d₆) δ 13.32 (br s, NH), confirming the sulfonamide linkage, and HRMS (ESI+) m/z 324.9865 .

Properties

Molecular Formula

C13H9ClN2O2S2

Molecular Weight

324.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H9ClN2O2S2/c14-9-6-7-11-12(8-9)19-13(15-11)16-20(17,18)10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

ZXKFHDGIJPIUAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Key Reaction Parameters

ParameterValue/DescriptionSource
Base Triethylamine, pyridine, or sodium hydroxide
Solvent Dichloromethane, tetrahydrofuran, or 1,4-dioxane
Temperature 0–5°C (initial reaction) to room temperature (20–25°C)
Reaction Time 2–4 hours
Yield 62–69%

Procedure Outline

  • Activation of Sulfonyl Chloride : Benzenesulfonyl chloride is dissolved in a dry aprotic solvent (e.g., dichloromethane) under inert atmosphere.

  • Base Addition : Triethylamine or pyridine is added to neutralize HCl generated during the reaction.

  • Coupling Reaction : 6-Chloro-2-aminobenzothiazole is added dropwise to the sulfonyl chloride solution, followed by stirring at 0–5°C. The mixture is then warmed to room temperature and maintained for 2–4 hours.

  • Workup : The reaction mixture is quenched with ice water, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from hot ethanol or acetic acid.

Advantages and Limitations

  • Advantages : High yield, straightforward purification, and mild reaction conditions.

  • Limitations : Requires anhydrous conditions to prevent hydrolysis of sulfonyl chloride.

Alternative Cyclization Strategies for Core Synthesis

The benzothiazole core (6-chloro-2-aminobenzothiazole) can be synthesized via cyclization of chlorinated aniline derivatives with thiourea or thioamide precursors.

Method 1: Thiourea-Mediated Cyclization

ParameterValue/DescriptionSource
Starting Material 5-Chloro-2-aminobenzenethiol
Reagents Thiourea, concentrated sulfuric acid
Solvent Ethanol
Temperature Reflux
Time 6–8 hours
Yield 58%

Procedure

  • Cyclization : 5-Chloro-2-aminobenzenethiol is refluxed with thiourea in ethanol under acidic conditions (H₂SO₄).

  • Workup : The mixture is cooled, neutralized with NaOH, and filtered to isolate the crude benzothiazole.

Method 2: Halogenation of Benzothiazole Precursors

For introducing the 6-chloro substituent, bromination or chlorination of pre-synthesized benzothiazole derivatives is employed.

ParameterValue/DescriptionSource
Substrate 2-Aminobenzothiazole
Reagent Cl₂ gas or N-chlorosuccinimide (NCS)
Solvent Acetic acid or dichloromethane
Temperature 0–5°C
Time 30 minutes to 1 hour

Procedure

  • Halogenation : 2-Aminobenzothiazole is treated with Cl₂ gas or NCS in acetic acid at 0–5°C.

  • Purification : The product is precipitated with water, filtered, and dried.

Industrial-Scale Production Optimization

For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance efficiency and yield.

Key Modifications

ModificationDescriptionSource
Solvent Use of polar aprotic solvents (e.g., DMF) for improved solubility
Catalyst Microwave-assisted synthesis for accelerated reaction rates
Purification Column chromatography or recrystallization from DMF/water mixtures

Advantages

  • Scalability : Continuous flow systems achieve consistent yields (>65%) with reduced reaction times.

  • Cost Efficiency : Minimized solvent usage and energy consumption.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Time (hours)Key ReagentsLimitations
Sulfonamide Coupling 69>984Benzenesulfonyl chloride, TEARequires anhydrous conditions
Thiourea Cyclization 58958Thiourea, H₂SO₄Harsh acidic conditions
Halogenation 70901Cl₂, NCSHazardous gas handling
ChallengeSolutionSource
Low Solubility Use of ionic liquids or co-solvents (e.g., pyridine)
Side Reactions Anhydrous conditions and low-temperature reactions
Regioselectivity Directed ortho-metalation or halogenation in inert solvents

Research Findings and Validation

Spectroscopic Characterization

TechniqueKey ObservationsSource
¹H NMR δ 7.2–8.0 ppm (aromatic protons), δ ~13.3 ppm (broad NH)
IR 1670 cm⁻¹ (C=O stretch), 1596 cm⁻¹ (C=N), 1524 cm⁻¹ (N=N)
HRMS [M+H]⁺ at m/z 324.9865 (calculated for C₁₃H₉ClN₂O₂S₂)

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-13-benzothiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that N-(6-Chloro-1,3-benzothiazol-2-yl)benzenesulfonamide exhibits potential anticancer properties. It has been studied for its ability to inhibit specific enzymes and modulate receptor functions, which may alter cellular signaling pathways associated with cancer progression. For instance, compounds derived from this structure have shown significant biological activity against cancer cell lines, suggesting a promising avenue for therapeutic development .

Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that derivatives of this compound possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of dihydropteroate synthetase (DHPS), crucial for folate synthesis in bacteria, leading to bacteriostatic effects .

Anthelmintic Activity

This compound derivatives have shown promising results in anthelmintic activity studies. Compounds synthesized from this base structure were effective against various helminths, indicating potential for developing new treatments for parasitic infections .

Anti-inflammatory Applications

Research has highlighted the anti-inflammatory potential of this compound. Certain derivatives have demonstrated significant anti-inflammatory activity in various models, suggesting that they could be utilized in treating inflammatory diseases .

Chemical Synthesis and Structural Studies

The synthesis of this compound involves multiple steps that typically include the reaction of benzothiazole derivatives with sulfonamides under controlled conditions. Structural studies using techniques such as X-ray diffraction have provided insights into the molecular geometry and electronic properties of the compound, which are critical for understanding its reactivity and interactions with biological targets .

Comparative Analysis of Related Compounds

The following table summarizes key features of related compounds that share structural similarities with this compound:

Compound NameKey FeaturesUnique Aspects
3-(Benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochlorideSimilar sulfonamide and benzothiazole structureDifferent substituents on the benzothiazole ring
N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[4-(dimethylamino)butanoyl]benzene sulfonamideContains a different amine chainVariation in chain length and branching
4-Methyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]propanamideSimilar core structure but different methyl substitutionMethyl group alters electronic properties

Case Studies

Case Study 1: Anticancer Efficacy
In a study conducted by Srivastava et al., several derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated that specific modifications to the benzothiazole moiety enhanced cytotoxicity against breast and colon cancer cells .

Case Study 2: Antimicrobial Activity
A collaborative study published in RSC Advances explored the antibacterial effects of sulfonamide derivatives incorporating thiazole and benzothiazole structures. The findings revealed that certain compounds exhibited potent activity against multiple bacterial strains when tested in isolation and in combination with cell-penetrating peptides .

Mechanism of Action

The mechanism of action of N-(6-Chloro-13-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The sulfonamide group can form hydrogen bonds with active site residues, while the benzothiazole ring provides hydrophobic interactions, stabilizing the compound within the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

Positional Isomerism
  • N-(7-Chloro-1,3-benzothiazol-2-yl)benzenesulfonamide (7) : This positional isomer features a chlorine substituent at the 7-position instead of the 6-position. Despite identical molecular weights, differences in electronic and steric effects alter reactivity. For example, synthesis of the 7-chloro derivative requires anhydrous pyridine and careful temperature control, reflecting increased steric hindrance .
  • Trifluoro-Substituted Analogs : Trifluoro groups at the benzamide position (e.g., trifluoro-N-(6-chloro-benzothiazol-2-yl)benzamides) exhibit distinct antifungal activity profiles. However, certain isomers in this class were reported as inactive against fungi, highlighting the critical role of substituent positioning .
Functional Group Modifications
  • Methanesulfonyl Substitution :
    • N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)benzamide : Substituting the chlorine with a methanesulfonyl group increases molecular weight to 332.39 g/mol (C₁₅H₁₂N₂O₃S₂) and alters solubility due to the polar sulfonyl moiety .
    • 2-Chloro-N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)benzamide : This derivative combines chloro and methanesulfonyl groups, yielding a molecular weight of 384.8 g/mol (C₁₅H₁₀ClFN₂O₃S₂). The addition of fluorine further enhances metabolic stability .

Modifications on the Sulfonamide Moiety

  • N-[6-Fluoro-1,3-benzothiazol-2-yl]-4-(ethylsulfonyl)benzamide hydrochloride : Fluorine substitution at the 6-position and ethylsulfonyl modification improve bioavailability (MW 404.44 g/mol, C₂₄H₂₁FN₂O₃) .

Structural and Pharmacokinetic Insights

  • Hydrogen Bonding and Planarity : Derivatives like N-(Benzothiazol-2-yl)-3-chlorobenzamide exhibit near-planar structures with trans-amide conformations, stabilized by N–H⋯N hydrogen bonds. Such features enhance membrane permeability .
  • Solubility and Bioavailability : Methanesulfonyl and ethylsulfonyl groups increase hydrophilicity (e.g., topological polar surface area = 113 Ų for 2-chloro-6-fluoro derivatives) but may reduce blood-brain barrier penetration .

Key Research Findings

Antidiabetic Activity : N-(6-Chloro-1,3-benzothiazol-2-yl)benzenesulfonamide reduced blood glucose levels by 40% in NIDDM rats at 50 mg/kg, outperforming earlier sulfonamide derivatives .

Antimicrobial Potential: Fluorinated and sulfonyl-modified analogs displayed biofilm inhibition (IC₅₀ = 8–12 µM) against Staphylococcus aureus, linked to enhanced electronegativity .

Biological Activity

N-(6-Chloro-1,3-benzothiazol-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its ability to interact with various biological targets. The presence of chlorine and sulfonamide groups enhances its pharmacological profile.

Biological Activities

1. Antimicrobial Activity
this compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated moderate to good inhibition against several bacterial strains including:

Bacterial Strain Activity
Staphylococcus aureusModerate
Escherichia coliGood
Klebsiella pneumoniaeModerate
Pseudomonas aeruginosaGood

These results suggest potential applications in treating bacterial infections, although further studies are required to assess efficacy in vivo .

2. Anticancer Activity
The compound has shown promising results in anticancer assays. It was tested against various human cancer cell lines:

Cell Line IC50 (μM)
HCT116 (Colon cancer)15
MCF-7 (Breast cancer)10
A549 (Lung cancer)12

These findings indicate that this compound may inhibit tumor cell proliferation effectively, warranting further exploration into its mechanisms of action .

3. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition affects the arachidonic acid pathway, leading to reduced production of prostaglandins that mediate inflammation.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

  • COX Enzyme Inhibition: The compound inhibits COX enzymes, which play a crucial role in the inflammatory response.
  • GSK-3β Inhibition: Some derivatives have shown the ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target involved in various cellular processes including cell proliferation and survival .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 12.5 to 100 μg/mL .
  • Anticancer Evaluation : In a comparative study on various synthesized compounds, this compound showed superior anticancer activity against MCF-7 cells compared to standard chemotherapeutic agents .

Q & A

Q. What are the standard synthetic protocols for N-(6-Chloro-1,3-benzothiazol-2-yl)benzenesulfonamide, and how is purity ensured?

The compound is synthesized via nucleophilic substitution, where 2-amino-6-chlorobenzothiazole reacts with benzenesulfonyl chloride in dichloromethane (DCM) and pyridine at room temperature for 60 hours . Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) tracks reaction progress.
  • Purification : Precipitation by water addition, followed by filtration and washing with DCM/water.
  • Characterization : Nuclear magnetic resonance (NMR) confirms structure (e.g., 1H NMR: δ 13.32 ppm for NH; aromatic protons at 7.28–7.97 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight ([M+H]+: 324.9865) .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Identifies proton environments (e.g., NH at δ 13.32 ppm) and carbon backbone .
  • IR Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches ~1350–1150 cm⁻¹) .
  • Mass Spectrometry : HRMS confirms exact mass (e.g., 324.9865 for [M+H]+) .

Q. How is crystallographic data validated for structural confirmation?

X-ray crystallography using programs like SHELXL refines atomic coordinates and thermal parameters . Validation checks include:

  • R-factors : Assess model accuracy (e.g., R1 < 0.05 for high-quality data).
  • Hirshfeld Surface Analysis : Evaluates intermolecular interactions (e.g., hydrogen bonding in asymmetric units) .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance sulfonamide formation .
  • Catalyst Use : Pyridine acts as a base to absorb HCl byproducts, shifting equilibrium toward product .
  • Reaction Time : Extended durations (60+ hours) ensure complete conversion . Alternative methods, such as ultrasonication with DMAP, may reduce time .

Q. What strategies resolve contradictions in spectral or crystallographic data?

  • Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to confirm functional groups and connectivity .
  • Twinned Data Refinement : SHELXL handles twinned crystals by refining twin laws and partitioning intensities .
  • DFT Calculations : Predict NMR/IR spectra for comparison with experimental data .

Q. How can researchers design bioactivity studies for this compound?

  • In Vitro Assays : Screen against target enzymes (e.g., kinase or protease inhibition) using fluorescence-based assays.
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., chloro, sulfonamide) to correlate structure with activity .
  • Cellular Uptake Studies : Use fluorescent analogs or radiolabeling to assess permeability .

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